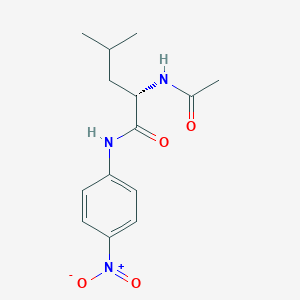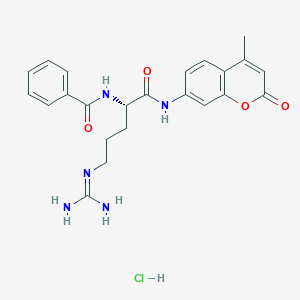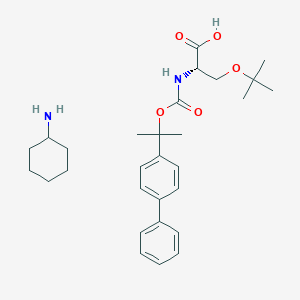
N-乙酰-L-亮氨酸-对硝基苯胺
描述
N-Acetyl-L-leucine-p-nitroanilide is a chemical compound with the molecular formula C14H19N3O4 . It is also known by other names such as Acetyl-L-leucine 4-nitroanilide and (2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide . The molecular weight of this compound is 293.32 g/mol .
Molecular Structure Analysis
The molecular structure of N-Acetyl-L-leucine-p-nitroanilide includes an acetyl group attached to the L-leucine molecule and a p-nitroanilide group . The InChI string representation of the molecule is InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 .
Physical and Chemical Properties Analysis
N-Acetyl-L-leucine-p-nitroanilide has a molecular weight of 293.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 293.13755610 g/mol . The topological polar surface area of the compound is 104 Ų .
科学研究应用
创伤性脑损伤 (TBI) 的神经保护作用
N-乙酰-L-亮氨酸在改善小鼠TBI后的功能恢复和减轻皮质细胞死亡和神经炎症方面显示出希望 . 该化合物可能通过限制皮质细胞死亡和减少神经炎症标志物来增强损伤后的神经功能,表明其作为新型神经保护药物候选物的潜力。
酶活性测定
该化合物用作测定亮氨酸氨基肽酶 (LAP) 活性的底物,LAP 是一种参与蛋白质代谢的酶。 它特别用于分光光度法测定中评估各种生物样品中的酶活性 .
神经退行性疾病研究
N-乙酰-L-亮氨酸可能在减轻神经炎症方面发挥作用,而神经炎症是许多神经退行性疾病的共同特征。 其治疗潜力正在溶酶体贮积症和其他神经退行性疾病的背景下进行探索 .
色谱法和质量控制
作为 USP 参考标准,N-乙酰-L-亮氨酸用于质量测试和分析。 它也用于根据 USP 专著在液相色谱系统中制备系统适用性测试的标准溶液 .
蛋白酶底物
该化合物用作各种蛋白酶的底物,蛋白酶是分解蛋白质的酶。 通过测量 N-乙酰-L-亮氨酸-对硝基苯胺的水解速率,研究人员可以研究不同条件下的蛋白酶活性 .
作用机制
Target of Action
N-Acetyl-L-leucine-p-nitroanilide, also known as Acetyl-L-leucine 4-nitroanilide, is a biochemical reagent . It is used in ligand binding assays, indicating that it interacts with specific protein targets . .
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce a specific biochemical reaction . More research is needed to elucidate the exact interactions and resulting changes.
Biochemical Pathways
As a biochemical reagent, it is likely involved in specific enzymatic reactions or signaling pathways
Result of Action
As a biochemical reagent, it likely induces specific changes at the molecular and cellular levels based on its interaction with its targets . More research is needed to elucidate these effects.
Action Environment
As a biochemical reagent, its action may be influenced by factors such as temperature, pH, and the presence of other molecules
生化分析
Biochemical Properties
N-Acetyl-L-leucine-p-nitroanilide plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes. It is commonly used to measure the activity of leucine aminopeptidase, an enzyme that catalyzes the hydrolysis of leucine residues from peptides and proteins . The interaction between N-Acetyl-L-leucine-p-nitroanilide and leucine aminopeptidase involves the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties . This interaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of proteolytic enzymes.
Cellular Effects
N-Acetyl-L-leucine-p-nitroanilide influences various cellular processes by acting as a substrate for enzymes involved in protein degradation. In cellular assays, the compound is used to monitor the activity of leucine aminopeptidase and other proteases, providing insights into protein turnover and degradation pathways . The release of p-nitroaniline upon enzymatic cleavage can be detected spectrophotometrically, allowing researchers to quantify enzyme activity and study the regulation of proteolysis in different cell types . This information is valuable for understanding how cells maintain protein homeostasis and respond to changes in their environment.
Molecular Mechanism
The molecular mechanism of N-Acetyl-L-leucine-p-nitroanilide involves its interaction with the active site of proteolytic enzymes. The compound binds to the enzyme’s active site, where the peptide bond between the leucine residue and p-nitroaniline is cleaved . This reaction results in the release of p-nitroaniline, which can be measured to determine enzyme activity. The specificity of N-Acetyl-L-leucine-p-nitroanilide for certain proteases makes it a valuable tool for studying enzyme-substrate interactions and elucidating the catalytic mechanisms of proteolytic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-L-leucine-p-nitroanilide can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C, but it may degrade over time if not properly stored . Long-term studies have shown that the enzymatic activity measured using N-Acetyl-L-leucine-p-nitroanilide can remain consistent over extended periods, provided the compound is stored and handled correctly . Any degradation of the compound can lead to reduced accuracy in enzyme activity measurements.
Dosage Effects in Animal Models
The effects of N-Acetyl-L-leucine-p-nitroanilide in animal models can vary depending on the dosage administered. In studies involving animal models, different dosages of the compound have been used to assess its impact on enzyme activity and protein degradation . Higher doses of N-Acetyl-L-leucine-p-nitroanilide may result in increased enzyme activity, but excessive doses could potentially lead to toxic effects or adverse reactions . It is important to determine the optimal dosage that provides accurate measurements without causing harm to the animal subjects.
Metabolic Pathways
N-Acetyl-L-leucine-p-nitroanilide is involved in metabolic pathways related to protein degradation and turnover. The compound interacts with enzymes such as leucine aminopeptidase, which play a role in the breakdown of peptides and proteins . By serving as a substrate for these enzymes, N-Acetyl-L-leucine-p-nitroanilide helps researchers study the metabolic flux and regulation of proteolytic pathways . Understanding these pathways is essential for elucidating the mechanisms of protein homeostasis and identifying potential targets for therapeutic intervention.
Transport and Distribution
Within cells and tissues, N-Acetyl-L-leucine-p-nitroanilide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in areas where proteolytic activity is being studied . The transport and distribution of N-Acetyl-L-leucine-p-nitroanilide are important for ensuring that the compound reaches its target enzymes and provides accurate measurements of enzyme activity .
Subcellular Localization
The subcellular localization of N-Acetyl-L-leucine-p-nitroanilide can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of N-Acetyl-L-leucine-p-nitroanilide is crucial for studying its interactions with proteolytic enzymes and the resulting effects on protein degradation . This information can provide insights into the spatial regulation of proteolysis within cells.
属性
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKQHDBYBGOMH-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428584 | |
| Record name | N-Acetyl-L-leucine-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19746-40-8 | |
| Record name | N-Acetyl-L-leucine-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















